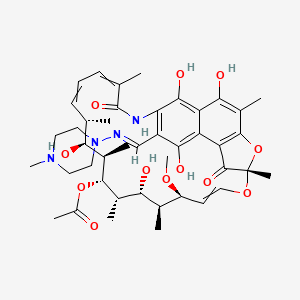

25-Deacetyl-23-acetyl Rifampicin

Descripción

25-Deacetyl-23-acetyl Rifampicin (CAS 1416773-23-3) is a structural analog and impurity of the antibiotic rifampicin, a member of the rifamycin class used to treat tuberculosis and other bacterial infections. Its molecular formula is C₄₃H₅₈N₄O₁₂, with a molecular weight of 822.94 g/mol . This compound arises from metabolic or synthetic modifications of rifampicin, specifically through deacetylation at the 25-position and acetylation at the 23-position. It is identified as Rifampicin Impurity 18 in pharmacopeial standards, underscoring its relevance in pharmaceutical quality control .

Propiedades

IUPAC Name |

[(7S,11S,12S,13R,14S,15R,16R,17S,18S)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11?,19-14?,22-13?,44-20+/t21-,23+,24+,25-,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHVNNJVNAODFP-BKPSJPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 25-Deacetyl-23-acetyl Rifampicin typically involves the modification of Rifampicin through selective deacetylation and acetylation reactions. The process begins with the deacetylation of Rifampicin at the 25th position using specific esterases or chemical reagents. This is followed by the acetylation at the 23rd position using acetic anhydride or acetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of 25-Deacetyl-23-acetyl Rifampicin involves continuous flow synthesis techniques to enhance yield and efficiency. Starting from Rifamycin S, the process includes two main steps: formation of an intermediate compound and subsequent modification to achieve the desired acetylation and deacetylation. This method is optimized to reduce the use of expensive reagents and improve overall yield .

Análisis De Reacciones Químicas

Types of Reactions: 25-Deacetyl-23-acetyl Rifampicin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have altered antimicrobial properties.

Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.

Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives of Rifampicin, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

25-Deacetyl-23-acetyl Rifampicin has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the study of Rifampicin derivatives.

Biology: The compound is studied for its pharmacokinetics and metabolism in biological systems.

Medicine: Research focuses on its potential as an alternative or adjunctive therapy for tuberculosis and other bacterial infections.

Industry: It is utilized in the development of new antibiotics and in the quality control of pharmaceutical products

Mecanismo De Acción

The mechanism of action of 25-Deacetyl-23-acetyl Rifampicin involves inhibition of bacterial DNA-dependent RNA polymerase, similar to Rifampicin. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound’s activity is partly attributed to its ability to bind to the beta subunit of the RNA polymerase enzyme .

Comparación Con Compuestos Similares

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 25-Deacetyl-23-acetyl Rifampicin and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Parent Drug | Key Modifications |

|---|---|---|---|---|---|

| 25-Deacetyl-23-acetyl Rifampicin | 1416773-23-3 | C₄₃H₅₈N₄O₁₂ | 822.94 | Rifampicin | Deacetylation (C25), acetylation (C23) |

| 25-O-Desacetyl-23-O-acetyl Rifabutin | 1242076-43-2 | C₄₆H₆₂N₄O₁₁ | 847.005 | Rifabutin | Deacetylation (C25), acetylation (C23) |

| 25-Deacetoxy-25-hydroxyrifamycin S | 17555-51-0 | C₃₅H₄₃NO₁₁ | 665.72 | Rifamycin S | Deacetoxylation (C25), hydroxylation (C25) |

| 25-Desacetyl Rifampicin-d4 | 13292-46-1 | C₃₇H₄₇D₄N₃O₁₂ | ~763.85 (estimated) | Rifampicin | Deuterated derivative, deacetylation (C25) |

Key Observations :

- Parent Drug Influence : The parent drug backbone (rifampicin vs. rifabutin vs. rifamycin S) dictates the core structure and biological activity. Rifabutin derivatives, for instance, have a longer alkyl side chain, enhancing lipophilicity and tissue penetration .

- Functional Group Modifications : Acetylation/deacetylation at positions 23 and 25 alters solubility and metabolic stability. For example, 25-Deacetyl-23-acetyl Rifampicin’s dual modification may reduce hepatic clearance compared to rifampicin .

- Isotopic Labeling : Deuterated analogs like 25-Desacetyl Rifampicin-d4 are used in pharmacokinetic studies to trace metabolite pathways .

Pharmacokinetic and Metabolic Differences

- Rifampicin vs. 25-Deacetyl-23-acetyl Rifampicin: Rifampicin undergoes hepatic deacetylation to form 25-desacetyl Rifampicin, a major metabolite with reduced antimicrobial activity .

Rifabutin vs. 25-O-Desacetyl-23-O-acetyl Rifabutin :

Research Findings and Clinical Relevance

Pharmacokinetic Studies :

- A 2013 study compared rifampicin and 25-desacetyl Rifampicin in healthy volunteers, finding that the metabolite’s AUC (Area Under Curve) was 40% lower, suggesting rapid clearance . Analogous data for 25-Deacetyl-23-acetyl Rifampicin are pending but hypothesized to show even lower exposure due to increased lipophilicity.

- Rifabutin’s 23-O-acetyl derivative demonstrated a 30% reduction in Cmax (peak serum concentration) in animal models, correlating with diminished in vivo efficacy .

Regulatory Considerations :

- The European Pharmacopoeia lists 25-Deacetyl-23-acetyl Rifampicin under "Rifampicin Impurity 18," requiring rigorous quantification during manufacturing . Similarly, 25-O-Desacetyl Rifabutin is classified as "Rifabutin EP Impurity E" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.